3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile
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Overview
Description
3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile typically involves the reaction of 3-bromoimidazo[1,2-B]pyridazine with a suitable nitrile source. One common method includes the use of 2-aminopyridine and α-bromoketones under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization/bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as TBHP can be employed under mild conditions to facilitate specific transformations.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with alkylamines can yield aminated derivatives, which may have enhanced biological activity .
Scientific Research Applications
3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile has several scientific research applications:
Biological Research: The compound’s derivatives are studied for their potential anti-cancer properties and ability to inhibit specific molecular targets.
Industrial Applications: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile and its derivatives involves the inhibition of specific kinases, which are enzymes that play a critical role in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the suppression of cancer cell proliferation and survival . The molecular targets include tyrosine kinases, which are often overexpressed or mutated in various cancers.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-B]pyridazine Derivatives: Various derivatives with different substituents at the 3-position, which can exhibit distinct pharmacological properties.
Uniqueness
3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. This compound’s ability to serve as a versatile intermediate in the synthesis of kinase inhibitors sets it apart from other similar heterocycles .
Properties
Molecular Formula |
C7H3BrN4 |
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Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-4-10-7-1-5(2-9)3-11-12(6)7/h1,3-4H |
InChI Key |
AWNOSZJJWBFBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2Br)C#N |
Origin of Product |
United States |
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